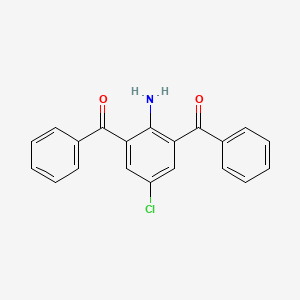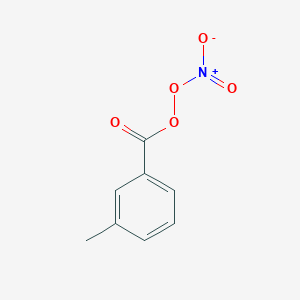
(3-Methylphenyl)(nitroperoxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylphenyl)(nitroperoxy)methanone is an organic compound with the molecular formula C8H7NO5 It is characterized by the presence of a nitroperoxy group attached to a methanone moiety, which is further connected to a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)(nitroperoxy)methanone typically involves the nitration of a suitable precursor, such as 3-methylbenzaldehyde, followed by the introduction of a peroxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents, such as hydrogen peroxide, to facilitate the formation of the nitroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)(nitroperoxy)methanone undergoes various chemical reactions, including:
Oxidation: The nitroperoxy group can be further oxidized to form more complex peroxides.
Reduction: Reduction of the nitroperoxy group can lead to the formation of hydroxylamines or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly employed.
Major Products Formed
Oxidation: Formation of higher-order peroxides.
Reduction: Production of hydroxylamines or amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
(3-Methylphenyl)(nitroperoxy)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methylphenyl)(nitroperoxy)methanone involves the interaction of its nitroperoxy group with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and modulate cellular pathways. The compound’s effects are mediated through its ability to alter redox balance and influence signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(nitroperoxy)methanone
- (2-Methylphenyl)(nitroperoxy)methanone
- (3-Methylphenyl)(nitroperoxy)ethanone
Uniqueness
(3-Methylphenyl)(nitroperoxy)methanone is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62820-99-9 |
|---|---|
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
nitro 3-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C8H7NO5/c1-6-3-2-4-7(5-6)8(10)13-14-9(11)12/h2-5H,1H3 |
InChI Key |
HJGURQOGPAEQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


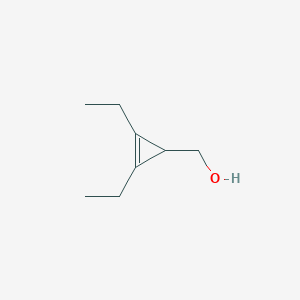
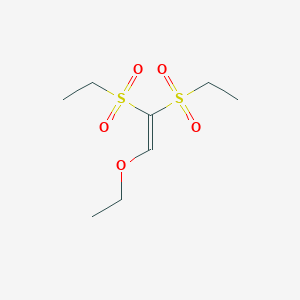
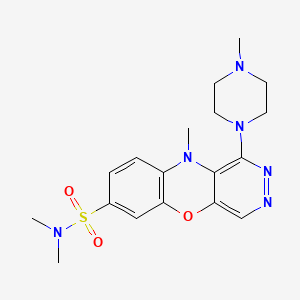
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)


arsane](/img/structure/B14507262.png)

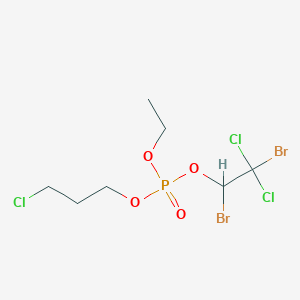
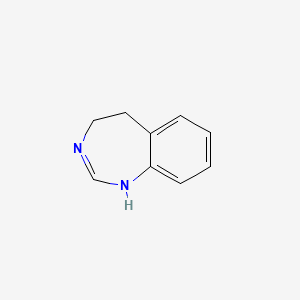

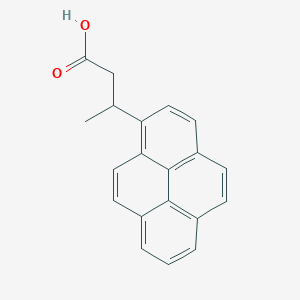
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
